TCO-PEG2-amido maleimide
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Overview
Description
TCO-PEG2-amido maleimide is a compound that combines a trans-cyclooctene (TCO) group with a polyethylene glycol (PEG) spacer and a maleimide functional group. This compound is widely used in bioconjugation and click chemistry due to its ability to react specifically with thiol groups, forming stable thioether bonds. The PEG spacer enhances the solubility and stability of the compound, making it suitable for various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TCO-PEG2-amido maleimide typically involves the following steps:
Preparation of TCO-PEG2: The trans-cyclooctene group is first attached to a PEG spacer. This can be achieved through a series of chemical reactions involving the activation of the PEG chain and subsequent attachment of the TCO group.
Amidation Reaction: The PEG2-TCO intermediate is then reacted with an amine to form the amido linkage.
Maleimide Functionalization: Finally, the maleimide group is introduced through a reaction with the amido-PEG2-TCO intermediate. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
TCO-PEG2-amido maleimide undergoes several types of chemical reactions, including:
Click Reactions: The TCO group can participate in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with azides, forming stable triazole linkages.
Thiol-Maleimide Reactions: The maleimide group reacts specifically with thiol groups (sulfhydryl groups, -SH) to form stable thioether bonds
Common Reagents and Conditions
Click Reactions: Common reagents include azides and copper catalysts, although copper-free click chemistry is also possible.
Thiol-Maleimide Reactions: These reactions typically occur at pH 6.5 to 7.5 and may involve reducing agents to ensure the availability of free thiol groups
Major Products Formed
Click Reactions: The major products are triazole-linked conjugates.
Thiol-Maleimide Reactions: The major products are thioether-linked conjugates
Scientific Research Applications
TCO-PEG2-amido maleimide has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and modification of biomolecules, such as proteins and peptides, for various biological assays.
Medicine: Utilized in drug delivery systems and the development of targeted therapies, including antibody-drug conjugates.
Industry: Applied in the production of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of TCO-PEG2-amido maleimide involves its ability to form stable covalent bonds with thiol groups. The maleimide group reacts with thiols to form thioether bonds, while the TCO group can participate in click reactions with azides. These reactions enable the precise and efficient modification of biomolecules, facilitating their use in various applications .
Comparison with Similar Compounds
Similar Compounds
TCO-PEG3-maleimide: Similar structure but with a longer PEG spacer, providing increased solubility and flexibility.
TCO4-PEG2-maleimide: Contains additional TCO groups, allowing for multiple conjugation sites.
Uniqueness
TCO-PEG2-amido maleimide is unique due to its balanced PEG spacer length, which provides optimal solubility and stability, and its efficient reactivity with thiol groups. This makes it highly versatile for various scientific and industrial applications .
Properties
Molecular Formula |
C22H33N3O7 |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C22H33N3O7/c26-19(10-13-25-20(27)8-9-21(25)28)23-11-14-30-16-17-31-15-12-24-22(29)32-18-6-4-2-1-3-5-7-18/h1-2,8-9,18H,3-7,10-17H2,(H,23,26)(H,24,29)/b2-1- |
InChI Key |
ZDSFAYZUCKCRTR-UPHRSURJSA-N |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Origin of Product |
United States |
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